![molecular formula C15H19Cl3N4O4S B11707807 3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11707807.png)

3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

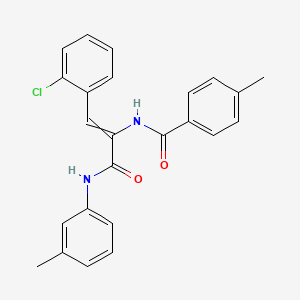

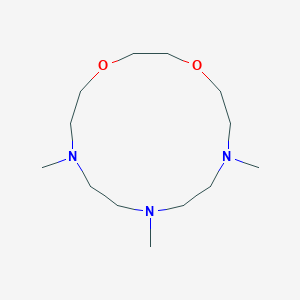

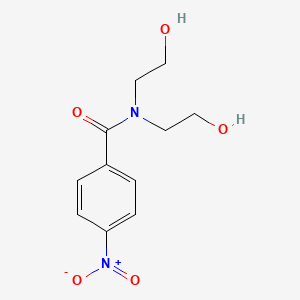

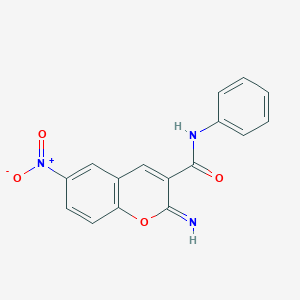

3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide is a complex organic compound characterized by its unique structure, which includes a trichloroethyl group, a methoxy-nitrophenyl group, and a butanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide typically involves multiple steps:

Formation of the Trichloroethyl Intermediate: This step involves the reaction of trichloroacetic acid with a suitable amine under basic conditions to form the trichloroethyl intermediate.

Coupling with Methoxy-Nitrophenyl Isocyanate: The trichloroethyl intermediate is then reacted with 4-methoxy-2-nitrophenyl isocyanate to form the carbamothioyl intermediate.

Final Coupling with Butanamide: The carbamothioyl intermediate is finally coupled with 3-methylbutanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxy- und Nitrogruppen.

Reduktion: Reduktionsreaktionen können die Nitrogruppe angreifen und sie in ein Amin umwandeln.

Substitution: Die Trichlorethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid können verwendet werden.

Substitution: Nukleophile wie Thiole oder Amine können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Produkte können Nitroderivate oder Carbonsäuren umfassen.

Reduktion: Aminoderivate sind häufige Produkte.

Substitution: Substituierte Trichlorethylderivate sind typische Produkte.

Wissenschaftliche Forschungsanwendungen

3-Methyl-N-(2,2,2-Trichlor-1-{[(4-Methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamid hat mehrere Anwendungen:

Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für komplexere Moleküle verwendet.

Medizin: Untersucht wegen seiner potentiellen therapeutischen Eigenschaften, einschließlich antimikrobieller und Antikrebsaktivitäten.

Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Trichlorethylgruppe kann die Bindung an hydrophobe Taschen erleichtern, während die Methoxy-Nitrophenylgruppe an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren, was zu den beobachteten biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl group may facilitate binding to hydrophobic pockets, while the methoxy-nitrophenyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-Methyl-N-(2,2,2-Trichlor-1-(4-Methoxy-phenoxy)-ethyl)-benzamid

- 3-Methyl-N-(2,2,2-Trichlor-1-(2-Methoxy-phenylamino)-ethyl)-benzamid

- 3-Methyl-N-(2,2,2-Trichlor-1-(4-Nitro-phenoxy)-ethyl)-benzamid

Einzigartigkeit

3-Methyl-N-(2,2,2-Trichlor-1-{[(4-Methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamid ist aufgrund seiner Kombination von funktionellen Gruppen einzigartig, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein sowohl einer Methoxy-Nitrophenylgruppe als auch einer Trichlorethylgruppe ermöglicht vielfältige Wechselwirkungen und Anwendungen, die bei ähnlichen Verbindungen nicht beobachtet werden.

Eigenschaften

Molekularformel |

C15H19Cl3N4O4S |

|---|---|

Molekulargewicht |

457.8 g/mol |

IUPAC-Name |

3-methyl-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]butanamide |

InChI |

InChI=1S/C15H19Cl3N4O4S/c1-8(2)6-12(23)20-13(15(16,17)18)21-14(27)19-10-5-4-9(26-3)7-11(10)22(24)25/h4-5,7-8,13H,6H2,1-3H3,(H,20,23)(H2,19,21,27) |

InChI-Schlüssel |

ANTBVTMDMVPRNP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(Furan-2-YL)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11707725.png)

![1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one](/img/structure/B11707731.png)

![6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11707756.png)

![Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-](/img/structure/B11707766.png)

![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707778.png)

![(2Z)-2-[(2,4-dichlorophenyl)methylene]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B11707782.png)

![(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium](/img/structure/B11707785.png)